
N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is a heterocyclic compound that features a pyrazole ring fused with a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. This is followed by the introduction of the nicotinamide group. Common reagents used in the synthesis include hydrazine hydrate, ethyl acetoacetate, and nicotinoyl chloride. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the nicotinamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Wissenschaftliche Forschungsanwendungen
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(5-Phenyl-1H-pyrazol-4-yl)nicotinamide
- 3-Ethyl-1H-pyrazol-4-yl)nicotinamide
- 5-Phenyl-1H-pyrazol-4-yl)nicotinamide
Uniqueness
N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and phenyl groups on the pyrazole ring, along with the nicotinamide moiety, contributes to its unique reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
824969-02-0 |
|---|---|
Molekularformel |
C17H16N4O |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-2-14-16(19-17(22)13-9-6-10-18-11-13)15(21-20-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
HARMECWWYDARCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

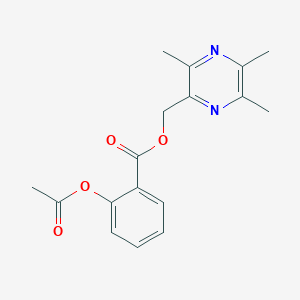

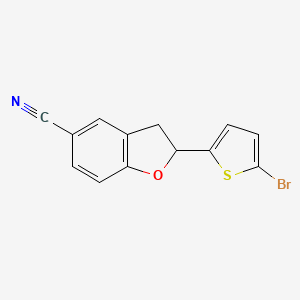
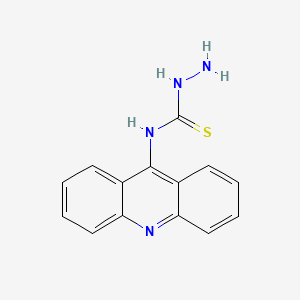
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)

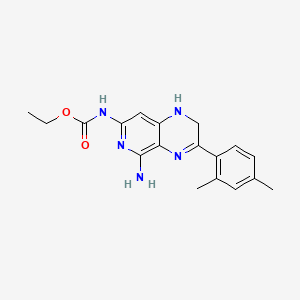
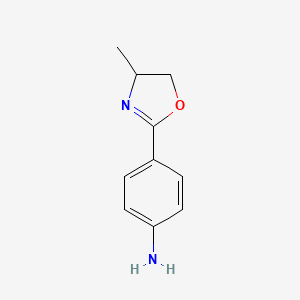
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

